molecular formula C10H9NO3 B2466863 2-Methyl-3-(3-nitrophenyl)prop-2-enal CAS No. 37524-17-7

2-Methyl-3-(3-nitrophenyl)prop-2-enal

Cat. No.: B2466863
CAS No.: 37524-17-7
M. Wt: 191.186
InChI Key: PDCBGZBUKZHURR-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-nitrophenyl)prop-2-enal is an organic compound with the molecular formula C10H9NO3 It belongs to the class of α,β-unsaturated aldehydes, characterized by the presence of a nitro group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(3-nitrophenyl)prop-2-enal can be synthesized through several methods. One common approach involves the aldol condensation reaction between 3-nitrobenzaldehyde and acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-nitrophenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions.

Major Products Formed

    Oxidation: 2-Methyl-3-(3-nitrophenyl)propanoic acid.

    Reduction: 2-Methyl-3-(3-aminophenyl)prop-2-enal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(3-nitrophenyl)prop-2-enal has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-nitrophenyl)prop-2-enal involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

2-Methyl-3-(3-nitrophenyl)prop-2-enal can be compared with other similar compounds such as:

    3-Nitrocinnamaldehyde: Similar structure but lacks the methyl group on the prop-2-enal chain.

    2-Methyl-3-(4-nitrophenyl)prop-2-enal: Similar structure but with the nitro group in the para position.

    2-Methyl-3-(3-nitrophenyl)propanoic acid: The oxidized form of the compound.

Biological Activity

2-Methyl-3-(3-nitrophenyl)prop-2-enal, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H9NO3C_{10}H_{9}NO_{3}. The compound features a conjugated double bond system along with a nitro group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to:

  • Electrophilic Nature : The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in cellular functions.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notable findings include:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung cancer cells. IC50 values have been reported in the micromolar range, indicating potent antiproliferative effects .
Cell Line IC50 (µM)
MCF-75.02
MDA-MB-23115.24
A549 (Lung Cancer)Not specified
  • Mechanisms of Action : The anticancer effects are believed to involve induction of apoptosis through intrinsic pathways, as evidenced by increased reactive oxygen species (ROS) levels and changes in mitochondrial membrane potential following treatment .

Case Studies and Research Findings

  • Anticancer Efficacy : A study focused on the compound's efficacy against human breast cancer cell lines found that it significantly reduced cell viability compared to standard chemotherapeutics like etoposide, which had higher IC50 values .
  • Synergistic Effects : Research has explored the potential for synergistic effects when combined with other anticancer agents, enhancing overall efficacy and reducing required dosages .

Properties

IUPAC Name

(E)-2-methyl-3-(3-nitrophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBGZBUKZHURR-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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